Evidence 1: Balanced Pan-Aurora Inhibition Profile vs. Subtype-Selective Comparators
PF-03814735 exhibits a potent, balanced inhibition of both Aurora A and Aurora B, a key differentiator from subtype-selective inhibitors. Its IC50 values are 0.8 nM for Aurora A and 5 nM for Aurora B [1]. This contrasts sharply with alisertib (MLN8237), which is >200-fold selective for Aurora A (IC50 = 1.2 nM) over Aurora B (IC50 = 396.5 nM) [2], and barasertib (AZD1152), which is >3000-fold selective for Aurora B (IC50 = 0.37 nM) over Aurora A (IC50 = 1,368 nM) . The balanced inhibition of PF-03814735 is crucial for inducing a potent cytokinesis block, a phenotype not fully recapitulated by selective inhibition of either kinase alone.
| Evidence Dimension | Inhibitory Concentration 50 (IC50) for Aurora Kinases |
|---|---|
| Target Compound Data | Aurora A: 0.8 nM; Aurora B: 5 nM |
| Comparator Or Baseline | Alisertib (Aurora A: 1.2 nM, Aurora B: 396.5 nM); Barasertib (Aurora B: 0.37 nM, Aurora A: 1,368 nM) |
| Quantified Difference | Balanced pan-inhibition vs. >200-fold (Alisertib) and >3,000-fold (Barasertib) subtype selectivity. |
| Conditions | In vitro recombinant kinase assays |
Why This Matters
For research requiring a robust and simultaneous disruption of both Aurora A and B functions, PF-03814735 is the optimal choice, avoiding the incomplete mitotic phenotypes often seen with subtype-selective inhibitors.
- [1] Jani JP, Arcari J, Bernardo V, et al. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Mol Cancer Ther. 2010;9(4):883-894. View Source
- [2] Adooq Bioscience. MLN8237 (Alisertib) Datasheet. Accessed April 20, 2026. View Source
